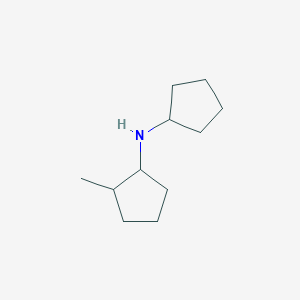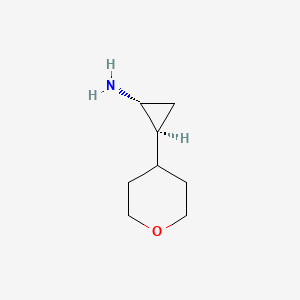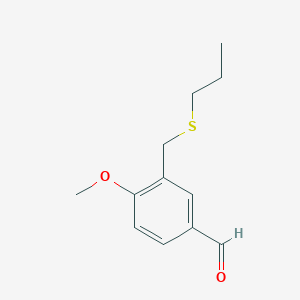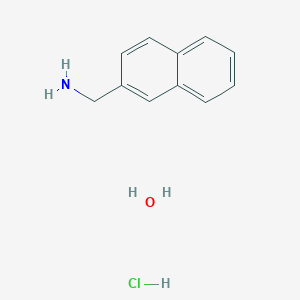![molecular formula C18H11ClS B13648150 1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
1-(4-Chlorophenyl)dibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C18H11ClS and a molecular weight of 294.80 g/mol . This compound is characterized by a dibenzo[b,d]thiophene core substituted with a 4-chlorophenyl group. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with dibenzo[b,d]thiophene and 4-chlorobenzene as the primary starting materials.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the chlorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Chlorophenyl)dibenzo[b,d]thiophene can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene: The parent compound without the chlorophenyl substitution.
1-(4-Bromophenyl)dibenzo[b,d]thiophene: A similar compound with a bromine atom instead of chlorine.
1-(4-Methylphenyl)dibenzo[b,d]thiophene: A compound with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific electronic and steric properties imparted by the chlorophenyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C18H11ClS |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)dibenzothiophene |
InChI |
InChI=1S/C18H11ClS/c19-13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)20-17/h1-11H |
InChI Key |
FNQLEGFISOQSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)


![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)



![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)

